

Spectroscopic Profile of 2-Methyl-1,3-propanediol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,3-propanediol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,3-propanediol**, a versatile building block in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methyl-1,3-propanediol**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|------------------------|
| ~3.7 - 3.5 | Multiplet | 4H | -CH ₂ OH |
| ~2.0 | Multiplet | 1H | -CH(CH ₃)- |
| ~0.9 | Doublet | 3H | -CH ₃ |

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on concentration, solvent, and temperature. They often appear as a broad singlet.

¹³C NMR (Carbon-13 NMR) Data[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|------------------------|-----------------|------------------------|
| ~68 | CH ₂ | -CH ₂ OH |
| ~38 | CH | -CH(CH ₃)- |
| ~16 | CH ₃ | -CH ₃ |

Spectra are typically recorded in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Description of Vibration | Functional Group |
|--------------------------------|------------------------------|------------------------|
| 3500-3200 (broad) | O-H stretch, hydrogen-bonded | Alcohol (-OH) |
| 2960-2850 | C-H stretch | Alkane (C-H) |
| ~1050 | C-O stretch | Primary Alcohol (C-OH) |

The broadness of the O-H stretch is a characteristic feature of alcohols due to hydrogen bonding.[3][4]

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |
|-----------|--|
| 90 | Molecular Ion (M ⁺) |
| 72 | [M - H ₂ O] ⁺ |
| 57 | [M - H ₂ O - CH ₃] ⁺ |
| 43 | [C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺ |
| 31 | [CH ₂ OH] ⁺ |

The mass spectrum is typically obtained via electron ionization (EI).^{[5][6]} The fragmentation pattern of alcohols is characterized by α -cleavage and dehydration (loss of water).^[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Methyl-1,3-propanediol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[8]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.^[9]
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

- The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.^{[10][11]}
- A standard single-pulse experiment is usually sufficient.
- Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

3. ¹³C NMR Data Acquisition:

- The spectrum is acquired on the same spectrometer as the ¹H NMR.
- A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
- Due to the low natural abundance of ¹³C, a larger number of scans is required (often several hundred to thousands) and a longer relaxation delay may be necessary for accurate

integration, although this is less critical for routine identification.[12]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of neat (undiluted) liquid **2-Methyl-1,3-propanediol** directly onto the ATR crystal.[13]
- Ensure the crystal is clean before and after the measurement.

2. Data Acquisition:

- An FTIR spectrometer is used to record the spectrum.
- A background spectrum of the clean, empty ATR crystal should be collected first.
- The sample spectrum is then recorded, typically over the range of 4000-400 cm^{-1} .
- Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile liquid like **2-Methyl-1,3-propanediol**, direct injection or infusion via a syringe pump into the ion source is a common method.
- Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and identification, especially in a mixture.[14]

2. Ionization:

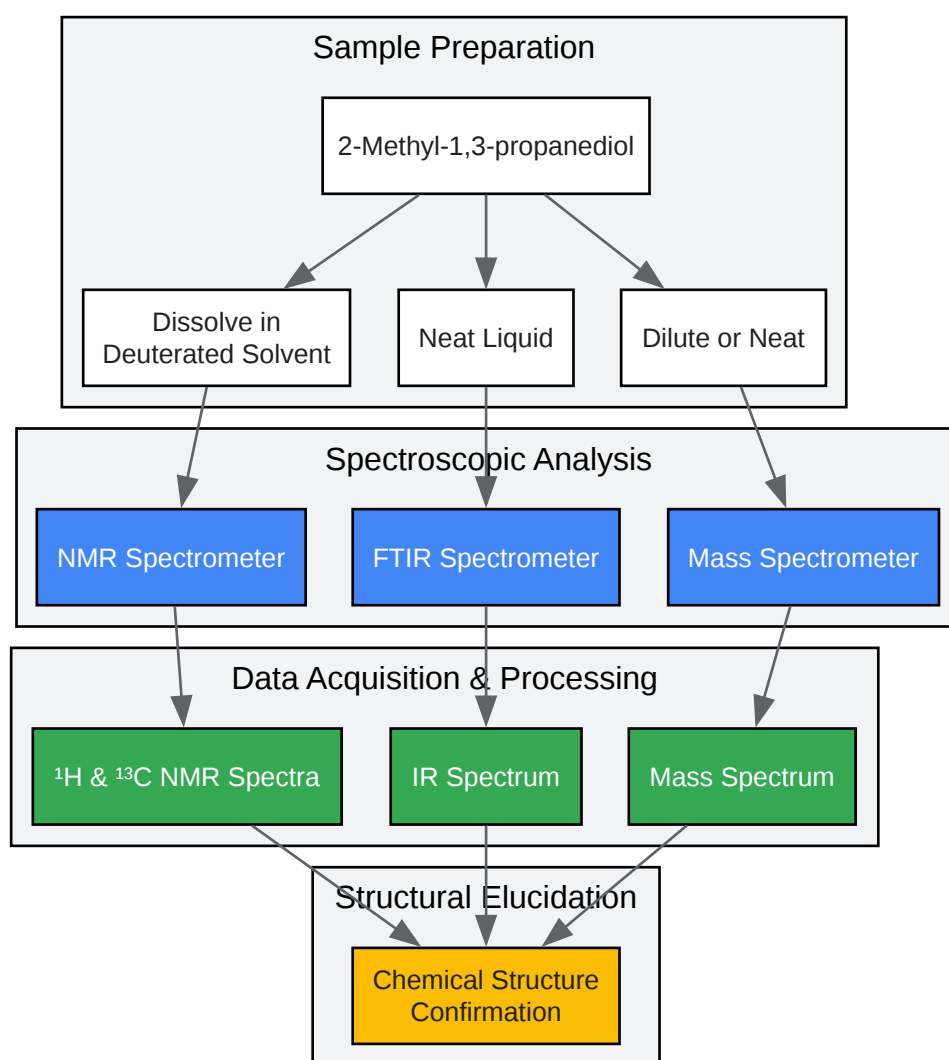
- Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions and induce fragmentation.

3. Mass Analysis:

- A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-1,3-propanediol**.



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